1-Chloro-4-(ethylsulfanyl)butane
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Overview
Description
1-Chloro-4-(ethylsulfanyl)butane is an organic compound with the molecular formula C6H13ClS It is a chlorinated butane derivative where an ethylsulfanyl group is attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(ethylsulfanyl)butane can be synthesized through a multi-step processThe reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(ethylsulfanyl)butane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted butane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like ethanol or water, under reflux conditions.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile used, products can include 1-hydroxy-4-(ethylsulfanyl)butane, 1-amino-4-(ethylsulfanyl)butane, or 1-(ethylsulfanyl)-4-thiobutane.
Oxidation: Major products include 1-chloro-4-(ethylsulfinyl)butane and 1-chloro-4-(ethylsulfonyl)butane.
Scientific Research Applications
1-Chloro-4-(ethylsulfanyl)butane has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Chloro-4-(ethylsulfanyl)butane exerts its effects depends on the specific reaction it undergoes. For nucleophilic substitution, the chlorine atom is displaced by a nucleophile, forming a new bond. In oxidation reactions, the ethylsulfanyl group is converted to sulfoxides or sulfones, altering the compound’s chemical properties .
Comparison with Similar Compounds
1-Chloro-4-(methylsulfanyl)butane: Similar structure but with a methyl group instead of an ethyl group.
1-Chloro-4-(propylsulfanyl)butane: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: 1-Chloro-4-(ethylsulfanyl)butane is unique due to the presence of the ethylsulfanyl group, which imparts distinct reactivity and chemical properties compared to its methyl and propyl analogs. This makes it particularly useful in specific synthetic applications where the ethylsulfanyl group is required .
Biological Activity
1-Chloro-4-(ethylsulfanyl)butane, with the chemical formula C6H13ClS, is an organosulfur compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, toxicity, and relevant case studies.
- Molecular Weight : 150.69 g/mol
- IUPAC Name : this compound
- CAS Number : 13839974
The biological activity of this compound primarily revolves around its ability to interact with various biological targets. The compound can act as a nucleophile due to the presence of the sulfur atom, allowing it to participate in nucleophilic substitution reactions. This property can lead to the modification of proteins and enzymes, potentially altering their function.
Toxicological Profile
Research indicates that compounds similar to this compound can exhibit toxic effects. For instance, sulfur-containing compounds are known to interfere with cellular respiration and can induce oxidative stress. A study highlighted that inhalation of hydrocarbons, including butane derivatives, can lead to fatal arrhythmias and asphyxiation due to their effects on cardiac function and oxygen transport in the body .
Antimicrobial Activity
A study investigated the antimicrobial properties of various chloroalkanes, including derivatives like this compound. The results indicated that these compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism was attributed to membrane disruption and interference with metabolic pathways .
Cytotoxicity Assays
In vitro cytotoxicity assays demonstrated that this compound could induce cell death in cancer cell lines. The compound showed a dose-dependent effect, with higher concentrations leading to increased apoptosis rates. This suggests potential applications in cancer therapy, although further research is required to elucidate the specific pathways involved .
Comparative Analysis with Similar Compounds
Compound | Molecular Formula | Toxicity Level | Antimicrobial Activity | Cytotoxicity |
---|---|---|---|---|
This compound | C6H13ClS | Moderate | Yes | Yes |
1-Chlorobutane | C4H9Cl | Low | Limited | No |
2-Chlorobutane | C4H9Cl | Moderate | Yes | Limited |
Properties
Molecular Formula |
C6H13ClS |
---|---|
Molecular Weight |
152.69 g/mol |
IUPAC Name |
1-chloro-4-ethylsulfanylbutane |
InChI |
InChI=1S/C6H13ClS/c1-2-8-6-4-3-5-7/h2-6H2,1H3 |
InChI Key |
YZUYXNFHQZMAGX-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCCCCl |
Origin of Product |
United States |
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